4-甲酰基苯基碳酸叔丁酯

描述

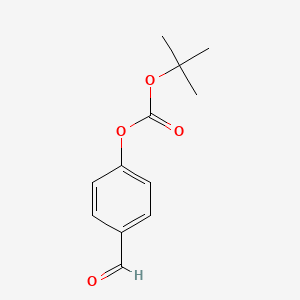

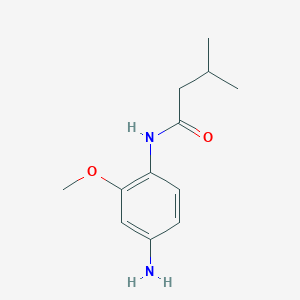

tert-Butyl 4-formylphenyl carbonate is a chemical compound that belongs to the class of organic carbonates. It is characterized by the presence of a tert-butyl group, a formyl group, and a phenyl ring. This compound is of interest in organic synthesis due to its potential as an intermediate in the formation of various chemical structures and its utility in the modification of carboxylic acids and amines.

Synthesis Analysis

The synthesis of tert-butyl carbonates can be achieved through various methods. One approach involves the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates to form cyclic carbonates under mild reaction conditions, which allows for the efficient synthesis of a variety of cyclic carbonates . Another method includes the preparation of tert-butyl aminocarbonate by reacting hydroxylamine with excess di-tert-butyl dicarbonate, representing a new class of compounds for acylating amines . Additionally, tert-butyl carbonates have been used to activate carboxylic acids in the presence of DMAP, leading to the formation of active esters and subsequent reactions with amines to afford amides or peptides .

Molecular Structure Analysis

The molecular structure of tert-butyl carbonates can be complex and varies depending on the specific compound. For instance, the crystal structure of a related compound, 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, was determined to be orthorhombic with specific space group parameters, indicating the presence of inter- and intramolecular hydrogen bond interactions . Similarly, the structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate shows the pyrrolidinone ring in an envelope conformation with the tert-butyl carbonate and 4-methoxyphenyl groups arranged on the same side of the ring .

Chemical Reactions Analysis

tert-Butyl carbonates are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as the formation of N-(Boc)hydroxylamines when reacted with organometallics . The activation of carboxylic acids using tert-butyl carbonates leads to the formation of benzotriazinonyl esters, which are intermediates in the synthesis of amides or peptides . Additionally, tert-butyl carbonates can be used to synthesize aminocarbonates, which rapidly acylate amines in both organic and aqueous solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbonates are influenced by their molecular structure. For example, the crystal structure of 4-(tert-butyl)-4-nitro-1,1-biphenyl, a related compound, is stabilized by C-H···O interactions, and computational studies using DFT and HF methods have provided insights into its electronic properties, such as the HOMO/LUMO energy gap10. The tert-butyl group is known to impart steric bulk, which can affect the reactivity and solubility of the compound. The formyl group is a reactive functional group that can participate in various chemical reactions, such as condensation and reduction.

科学研究应用

2-硝基吲哚的合成

4-甲酰基苯基碳酸叔丁酯: 用于合成2-硝基吲哚,它是生产药物和农用化学品的重要的中间体。 该化合物在硝化过程中用作醛的保护基团,确保选择性反应并提高产率 .

辛醇-水分配系数的测定

在分析化学中,4-甲酰基苯基碳酸叔丁酯 用于微乳液电动色谱法来测定辛醇-水分配系数。 这对于了解药物物质的亲脂性至关重要,而亲脂性又会影响其在体内的吸收和分布 .

α,ω-二胺的单Boc保护

该化合物是α,ω-二胺的单Boc保护的试剂。 这是合成各种有机分子的重要步骤,特别是在肽合成中,保护基团对于防止不必要的副反应至关重要 .

未来方向

The future directions of “tert-Butyl 4-formylphenyl carbonate” could involve its use in the synthesis of other organic compounds, given its carbamate group. Carbamates are widely used in medicinal chemistry and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .

属性

IUPAC Name |

tert-butyl (4-formylphenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFJMIZWYMSQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350830 | |

| Record name | tert-Butyl 4-formylphenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87188-50-9 | |

| Record name | tert-Butyl 4-formylphenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)

![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)

![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)